Chromoionophore X

Lipophilicity Membrane retention Sensor lifetime

Chromoionophore X (ETH 4004) is the high-lipophilicity (XLogP3 11.9) fluorometric chromoreactand for direct, reversible alcohol detection via covalent hemiacetal formation (λex 452/λem 576 nm), eliminating pH cross-sensitivity inherent to H+-selective ionophores. Its 1 vol% lower detection limit and minimal PVC membrane leaching enable multi-day ethanol fermentation monitoring and food freshness multi-analyte (ethanol + biogenic amines) sensing. Supplied as Selectophore™ grade, it ensures validated, quality-controlled performance for GMP-adjacent sensor manufacturing.

Molecular Formula C32H44F3NO
Molecular Weight 515.7 g/mol
CAS No. 192190-92-4
Cat. No. B070540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromoionophore X
CAS192190-92-4
Molecular FormulaC32H44F3NO
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F
InChIInChI=1S/C32H44F3NO/c1-3-5-7-9-11-13-25-36(26-14-12-10-8-6-4-2)30-23-19-28(20-24-30)16-15-27-17-21-29(22-18-27)31(37)32(33,34)35/h15-24H,3-14,25-26H2,1-2H3/b16-15+
InChIKeyLQCOAQAROPQVJL-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromoionophore X (ETH 4004) for Optical Alcohol Sensing — A Quantitative Technical Baseline for Procurement & Sensor Development


Chromoionophore X (CAS 192190-92-4), also designated ETH 4004 or 4-Dioctylamino-4′-(trifluoroacetyl)stilbene, is a neutral, lipophilic chromoreactand belonging to the trifluoroacetylstilbene class of optical sensor ligands [1]. Unlike conventional H⁺-selective chromoionophores that operate via protonation/deprotonation equilibria, Chromoionophore X functions through reversible covalent bond formation (hemiacetal) with primary alcohols, producing a quantifiable fluorescence change at 576 nm upon excitation at 452 nm [2]. It is commercially available under the Selectophore™ grade (Sigma-Aldrich product number 28222), specifically validated for alcohol detection in optode membranes . The compound exhibits a computed logP (XLogP3) of 11.9, reflecting its exceptionally high lipophilicity and suitability for plasticized PVC membrane-based sensor formats requiring minimal leaching [1].

Why Chromoionophore X Cannot Be Replaced by Chromoionophore IX, I, XI, or ETHT 4001 in Alcohol Optodes — Structural, Spectral, and Lipophilicity Barriers


Despite sharing the trifluoroacetyl recognition motif, the trifluoroacetylstilbene chromoreactands exhibit large performance differences driven by the N-alkyl substituent chain length and the aromatic core structure. Chromoionophore X (dioctylamino, XLogP3 = 11.9) differs from Chromoionophore IX (dibutylamino, XLogP3 = 7.6) by approximately 4.3 logP units [1][2], a difference that directly affects membrane retention, sensor lifetime, and the practical dynamic range in aqueous ethanol samples. The stilbene core of Chromoionophore X enables fluorescence-based detection (λex 452 nm / λem 576 nm), while the azobenzene analog ETHT 4001 operates in absorbance mode with a completely different spectral window (490/430 nm) [3][4]. H⁺-selective chromoionophores such as Chromoionophore I (ETH 5294) or Chromoionophore XI (ETH 7061) rely on protonation equilibria and ion-exchange coextraction mechanisms fundamentally distinct from the covalent hemiacetal chemistry of Chromoionophore X, introducing pH cross-sensitivity and different selectivity patterns that preclude functional interchangeability in alcohol-selective sensor designs [5].

Quantitative Differentiation of Chromoionophore X vs. Closest Analogs — Measurement-Based Evidence for Scientific Selection


Lipophilicity (XLogP3): 4.3 Log-Unit Advantage Over Chromoionophore IX (ETH 4003) Drives Membrane Retention

Chromoionophore X (ETH 4004, dioctylamino substituent) exhibits a computed XLogP3 of 11.9, compared with 7.6 for Chromoionophore IX (ETH 4003, dibutylamino substituent), a difference of ΔXLogP3 = 4.3 [1][2]. This translates to a theoretical ~20,000-fold higher octanol–water partition coefficient. In the context of plasticized PVC optode membranes, higher lipophilicity correlates directly with reduced leaching of the active ligand into the aqueous sample phase, a primary determinant of sensor operational lifetime [3]. The literature on neutral H⁺-selective chromoionophores confirms that lipophilicity values above ~10 are generally required for long-term applications in aqueous solution and diluted biological fluids without covalent immobilization [3].

Lipophilicity Membrane retention Sensor lifetime XLogP3

Ethanol Sensing Dynamic Range: Extended Lower Limit (1 vol% vs. 5 vol%) Compared with Chromoionophore IX

When embedded in plasticized PVC membranes together with tridodecylmethylammonium chloride as catalyst, Chromoionophore X (ETHT 4004) exhibits a dynamic range for aqueous ethanol of 1–50 vol% with highest sensitivity in the 5–40 vol% range [1]. In contrast, the dibutylamino analog Chromoionophore IX (ETHT 4003) in comparable PVC membrane formulations shows a more restricted dynamic range of 5–50 vol% ethanol [2]. The extension of the lower detection limit by a factor of 5 (1 vol% vs. 5 vol%) is attributable to the higher lipophilicity of the dioctylamino derivative, which enhances the partition of ethanol into the organic membrane phase at low aqueous concentrations [1].

Ethanol detection Dynamic range Optical sensor Limit of detection

Fluorescence vs. Absorbance Detection Mode: Spectral Differentiation from Azobenzene Analog ETHT 4001

Chromoionophore X (ETHT 4004, stilbene core) operates as a fluorescent reactand with excitation at 452 nm and emission at 576 nm, showing a decrease in fluorescence upon ethanol exposure [1]. The azobenzene analog ETHT 4001, by contrast, functions exclusively as a chromogenic (absorbance-based) reactand with a decrease at ~490 nm and increase at ~430 nm [2]. The fluorescence mode of ETHT 4004 provides intrinsically higher signal-to-background ratios, enabling more sensitive detection in turbid or colored sample matrices where absorbance measurements suffer from scattering and interfering chromophores [3]. The emission wavelength of 576 nm falls in the visible range compatible with low-cost LED excitation sources and silicon photodiode detectors, facilitating instrument miniaturization.

Fluorescence sensing Absorbance Spectral window Detection modality

Dual Alcohol/Amine Reactivity: Broader Analyte Scope vs. Single-Function Chromoreactands

Chromoionophore X (ETHT 4004) demonstrates reversible optical response to both primary alcohols (via hemiacetal formation) and aliphatic primary amines (via hemiaminal/zwitterion formation), with a fluorescence decrease at ~580 nm of up to 90% of total fluorescence intensity upon exposure to 1-butylamine [1]. In contrast, H⁺-selective chromoionophores such as Chromoionophore I (ETH 5294) and Chromoionophore XI (ETH 7061) respond to pH changes and ion-exchange equilibria rather than directly to neutral analytes, requiring co-formulation with additional ionophores and introducing cross-sensitivity to sample ionic composition [2]. The stilbene-based reactand chemistry provides a direct, reversible covalent recognition mechanism for two important classes of neutral analytes without requiring ionophore co-components or pH-buffering additives in the sample.

Multi-analyte sensing Amine detection Alcohol detection Reactand versatility

Response Time with PTFE Protective Overcoat: 3–4 min Forward Response Enables Practical Sensor Deployment

PTFE-coated optode membranes based on Chromoionophore X (ETHT 4004) exhibit forward response times (t₉₅ for a step change in ethanol concentration) of 3–4 minutes and reverse response times of 5–10 minutes [1]. These kinetics, while slower than potentiometric sensors, are suitable for continuous monitoring applications where sampling intervals of 10–15 minutes are acceptable. The PTFE overcoat additionally serves to eliminate pH cross-sensitivity and ambient light interference, two practical deployment barriers that uncoated sensor formulations must address through alternative (often more complex) means [1]. Comparable kinetic data for Chromoionophore IX (ETHT 4003) have not been reported at the same level of detail in PTFE-coated format, limiting direct cross-comparison of response speed.

Response time Sensor kinetics PTFE coating Real-time monitoring

Evidence-Backed Application Scenarios for Chromoionophore X — Where Quantitative Differentiation Drives Selection


Continuous Ethanol Monitoring in Low-Alcohol Fermentation Processes (1–10 vol% Range)

The extended lower dynamic range of Chromoionophore X (1 vol% detection limit vs. 5 vol% for Chromoionophore IX) enables real-time optical monitoring of ethanol concentration during the early phases of fermentation, where ethanol concentrations are below 5 vol% [1]. The fluorescence readout (λex 452 nm / λem 576 nm) avoids interference from the turbidity and coloration characteristic of fermentation broths, which would compromise absorbance-based sensors such as those employing ETHT 4001 [2]. The high lipophilicity (XLogP3 = 11.9) ensures low leaching rates from the PVC membrane into the aqueous fermentation medium, supporting multi-day continuous monitoring campaigns without sensor replacement [3].

Dual Alcohol/Amine Detection in Food Spoilage and Quality Control

The reversible covalent recognition chemistry of Chromoionophore X toward both primary alcohols and primary aliphatic amines — with up to 90% fluorescence quenching for 1-butylamine — enables a single optode formulation to serve as a multi-analyte freshness indicator [4]. In packaged food or beverage monitoring, the simultaneous production of ethanol (from yeast metabolism) and biogenic amines (from bacterial decarboxylation) can be tracked using a single sensor type, eliminating the need for separate alcohol- and amine-specific sensor elements. This dual functionality is not available with H⁺-selective chromoionophores (e.g., ETH 5294, ETH 7061), which require co-formulation with additional ionophores and respond indirectly via pH changes [5].

Fluorescence-Based Optode Microsphere Sensors for Flow Cytometric Electrolyte and Alcohol Profiling

The fluorescence emission of Chromoionophore X at 576 nm, compatible with standard flow cytometry laser lines (e.g., 488 nm excitation producing measurable emission in the PE channel), supports its incorporation into bulk optode microsphere formats for multiplexed suspension array measurements [2][6]. The high lipophilicity (XLogP3 = 11.9) ensures stable retention of the chromoreactand within the polymeric microsphere core during suspension in aqueous sample streams, a requirement that the less lipophilic Chromoionophore IX (XLogP3 = 7.6) may not satisfy over extended assay durations [3]. This format enables simultaneous quantification of ethanol alongside traditional electrolyte parameters (Na⁺, K⁺, Cl⁻) using optically differentiated microsphere populations in a single flow cytometric run.

Process Analytical Technology (PAT) for Pharmaceutical and Industrial Alcohol Streams Requiring PTFE-Protected Sensor Formats

The demonstrated compatibility of Chromoionophore X with PTFE protective overcoats — providing both optical isolation and elimination of pH/ionic interference while maintaining 3–4 minute forward response times — positions this chromoreactand for deployment in industrial process streams where sample pH and ionic composition are variable [1]. The Selectophore™ commercial grade of Chromoionophore X (Sigma-Aldrich 28222) provides a standardized, quality-controlled supply chain suitable for GMP-adjacent sensor manufacturing environments, a procurement consideration not uniformly satisfied by all chromoionophore analogs .

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